molecular formula C11H22O3 B14309304 Methyl 6-ethyl-6-hydroxyoctanoate CAS No. 117771-54-7

Methyl 6-ethyl-6-hydroxyoctanoate

Cat. No.: B14309304
CAS No.: 117771-54-7
M. Wt: 202.29 g/mol
InChI Key: NRZDFGLWUDUWER-UHFFFAOYSA-N
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Description

Methyl 6-ethyl-6-hydroxyoctanoate (CAS: Not explicitly provided; structure referenced as compound 8bd in ) is a branched-chain hydroxy ester with the molecular formula C₁₁H₂₂O₃. Its structure features a hydroxyl (-OH) and ethyl (-CH₂CH₃) group at the 6th carbon of an octanoate backbone, esterified with a methyl group (OCH₃). This compound is synthesized via enolate chemistry, as described in studies on masked ω-lithio ester enolates, and characterized using NMR, IR, and mass spectrometry . Key spectral features include:

  • ¹H-NMR: Signals for ethyl (δ ~0.8–1.5 ppm), hydroxy (broad peak ~1–5 ppm), and ester (δ ~3.6 ppm for OCH₃) groups.
  • ¹³C-NMR: Peaks corresponding to ethyl carbons (CCH₃, CH₂CH₃), ester carbonyl (CO₂ ~170 ppm), and hydroxyl-bearing quaternary carbon .

Properties

CAS No.

117771-54-7

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

methyl 6-ethyl-6-hydroxyoctanoate

InChI

InChI=1S/C11H22O3/c1-4-11(13,5-2)9-7-6-8-10(12)14-3/h13H,4-9H2,1-3H3

InChI Key

NRZDFGLWUDUWER-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCCCC(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-ethyl-6-hydroxyoctanoate can be synthesized through several methods. One common approach involves the esterification of 6-ethyl-6-hydroxyoctanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reduction of 6-ethyl-6-oxooctanoic acid esters using alkali metal boron hydrides, followed by esterification with methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethyl-6-hydroxyoctanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 6-ethyl-6-oxooctanoic acid.

    Reduction: Formation of 6-ethyl-6-hydroxyoctanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 6-ethyl-6-hydroxyoctanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-ethyl-6-hydroxyoctanoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may have biological activity. The specific pathways and targets depend on the context of its use and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Enolate Chemistry ()

The table below compares 8bd with five analogs synthesized in the same study, focusing on substituents and spectral

Compound Substituents Key Spectral Features (¹³C-NMR) Notable Structural Differences
8bd 6-ethyl, 6-hydroxy CCH₃ (ethyl), CO₂ (ester), OH (hydroxyl) Ethyl branching at C6
8ba 7,7-dimethyl, 6-hydroxy C(CH₃)₃ (gem-dimethyl), CO₂, OH Gem-dimethyl at C7
8bb 6-phenyl, 6-hydroxy ArC (aromatic carbons), CO₂, OH Phenyl ring at C6
8bc 5-(1-hydroxycyclohexyl) Cyclohexyl CH₂, CO₂, OH Cyclohexanol substituent at C5
8be 6-phenyl, 6-hydroxy (heptanoate) ArC, CO₂, OH Shorter chain (heptanoate vs. octanoate)

Key Findings :

  • Aromatic vs. Aliphatic Substituents : 8bb and 8be show downfield shifts in ¹³C-NMR due to electron-withdrawing phenyl groups, unlike 8bd ’s aliphatic ethyl .
  • Hydroxyl Position : All analogs retain the hydroxyl group at the branching point (C6), suggesting similar hydrogen-bonding capabilities.
Functional Group Position Analogs ()

Methyl esters with hydroxyl groups at varying positions include:

  • Methyl (6)-2-hydroxydecanoate: Hydroxyl at C2 vs. C6 in 8bd; shorter chain (decanoate) may reduce hydrophobicity.
  • Methyl 3-hydroxytetradecanoate: Longer chain (C14) with hydroxyl at C3, likely altering melting points and lipophilicity .

Impact of Chain Length :

  • Longer chains (e.g., C14 in Methyl 3-hydroxytetradecanoate) increase boiling points (e.g., ~227°C for methyl 6-oxoheptanoate; see ) compared to 8bd’s C11 chain .

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